molecular formula C19H22N6O4 B2681235 2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021031-32-2

2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

カタログ番号: B2681235
CAS番号: 1021031-32-2
分子量: 398.423
InChIキー: QZIQSCXRNLZBHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a purine derivative featuring a 1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl core modified with a 4-phenylpiperazinyl group at the 8-position and an acetic acid moiety at the 7-position . Its synthesis involves coupling 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid (compound I) with 4-phenylpiperazine using carbonyldiimidazole (CDI) as an activating agent .

特性

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)purin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-21-16-15(17(28)22(2)19(21)29)25(12-14(26)27)18(20-16)24-10-8-23(9-11-24)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQSCXRNLZBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is built through a series of nucleophilic substitutions and cyclization reactions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring is attached to the purine core.

    Attachment of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may vary, but common reagents include halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

作用機序

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The purine core can also interact with nucleic acids or proteins, influencing various biochemical pathways.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs with a Purine Core

2.1.1 Sulfanyl-Substituted Analog The compound {[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid () replaces the oxygen atom in the acetic acid moiety with a sulfanyl (-S-) group.

2.1.2 Hydrazono-Modified Analog 2-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)phenoxy]acetic acid () introduces a hydrazono group, which may alter hydrogen-bonding interactions and metabolic stability compared to the parent compound .

2.1.3 Glycine Derivative N-{7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}glycine () replaces the acetic acid with glycine and adds a hydroxy-phenoxypropyl chain. This modification likely impacts receptor selectivity and pharmacokinetic properties .

Functional Analogs with Different Cores

2.2.1 Pyridazinone Derivatives (6-(4-(4-Chlorophenyl)piperazin-1-yl)-3(2H)-pyridazinon-2-yl)acetic acid (IVc, ) features a pyridazinone core instead of purine. The 4-chlorophenylpiperazinyl group enhances lipophilicity, while the pyridazinone ring may confer distinct electronic properties for binding to serotonin or dopamine receptors .

2.2.2 Pyrrolizine Derivatives (ML3000) [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML3000, ) is a dual cyclooxygenase (COX)/5-lipoxygenase (LOX) inhibitor with anti-inflammatory activity. Unlike the purine-based target compound, ML3000’s pyrrolizine core and lack of nitrogen-rich heterocycles reduce interactions with purinergic receptors. Notably, ML3000 exhibits superior gastrointestinal tolerance compared to indomethacin .

2.2.3 Isoindol Derivatives
{4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic acid () incorporates an isoindole-dione core linked to a piperazine-acetic acid chain. This structure is associated with proteolysis-targeting chimeras (PROTACs) or kinase inhibition, diverging from the purine scaffold’s typical targets .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Notes Evidence ID
Target Compound Purine 4-Phenylpiperazinyl, acetic acid Potential adenosine receptor modulation
Sulfanyl Analog Purine 4-Methylbenzyl, sulfanyl-acetic acid Increased lipophilicity
ML3000 Pyrrolizine 4-Chlorophenyl, phenyl, acetic acid Dual COX/LOX inhibition
Pyridazinone IVc Pyridazinone 4-Chlorophenylpiperazinyl, acetic acid Serotonin/dopamine receptor affinity
Isoindol Derivative Isoindol-dione Piperazine, acetic acid PROTAC/kinase inhibition potential

Key Research Findings

  • Synthetic Flexibility : The target compound’s synthesis mirrors methods for other purine derivatives, enabling modular substitution of the piperazine and acetic acid groups .
  • Pharmacological Divergence: While ML3000 (pyrrolizine) shows anti-inflammatory activity, purine-based analogs may target neurological or metabolic pathways due to structural similarity to endogenous purines .
  • Impact of Substituents : The 4-phenylpiperazinyl group, common to the target compound and IVc, is associated with enhanced receptor binding in diverse scaffolds, suggesting its broad utility in medicinal chemistry .

生物活性

The compound 2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a purine derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
  • Molecular Formula : C22H28N6O4
  • Molecular Weight : 428.50 g/mol

Structural Features

The compound features a purine core with multiple functional groups:

  • Dimethyl and dioxo substituents contribute to its reactivity.
  • Phenylpiperazine moiety is known for enhancing pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor effects. For instance, derivatives of similar compounds have shown significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
HCT-116 (Colon Carcinoma)6.2
MCF-7 (Breast Cancer)27.3

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antiviral and Antimicrobial Properties

Compounds related to the purine structure have been studied for their antiviral activities. For example, certain derivatives have exhibited efficacy against viral infections by inhibiting viral replication processes.

Additionally, antimicrobial assessments revealed that some derivatives possess antibacterial properties, making them candidates for further development in treating bacterial infections.

The biological activity of 2-(1,3-dimethyl-2,6-dioxo...) can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant in neurological disorders.
  • Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways could mediate its effects on cell growth and survival.

Case Study 1: Antitumor Efficacy

In a study evaluating the compound's effects on breast cancer cells (MCF-7), researchers reported an IC50 value of 27.3 µM, indicating moderate cytotoxicity. The study suggested that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Antiviral Activity

Another investigation focused on its antiviral properties against influenza viruses. The compound demonstrated significant inhibition of viral replication at low concentrations, suggesting a potential role in antiviral therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。